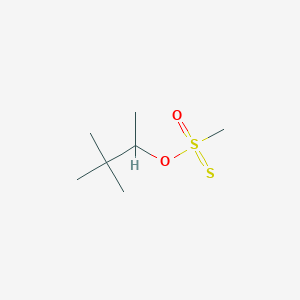
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a complex organic compound with a unique structure that includes a sulfanylidene group and a lambda6-sulfane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves multiple steps. One common method starts with the preparation of 3,3-dimethylbutan-2-ol, which is then subjected to various chemical reactions to introduce the oxo and sulfanylidene groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane exerts its effects involves interactions with various molecular targets. The sulfanylidene group can form bonds with metal ions, while the oxo group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutan-2-ol: A precursor in the synthesis of the target compound.
3,3-Dimethylbutan-2-one: Another related compound with similar structural features.
Uniqueness
What sets 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane apart is its combination of functional groups, which imparts unique reactivity and potential applications. The presence of both oxo and sulfanylidene groups allows for diverse chemical interactions and makes it a versatile compound in various research and industrial contexts.
Properties
Molecular Formula |
C7H16O2S2 |
|---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
3,3-dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H16O2S2/c1-6(7(2,3)4)9-11(5,8)10/h6H,1-5H3 |
InChI Key |
YOAXPOILRZHYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)OS(=O)(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


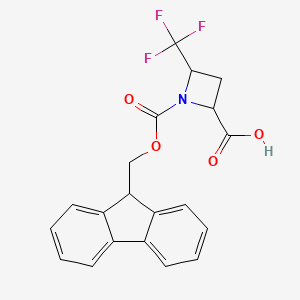
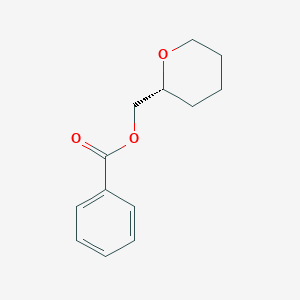
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)

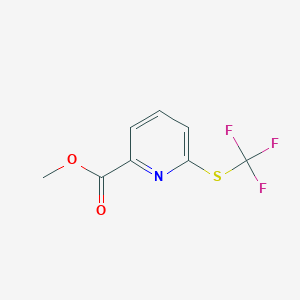
![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)

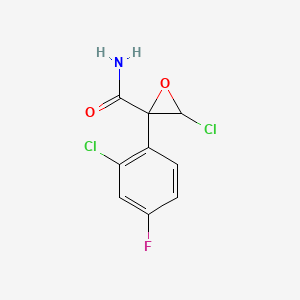
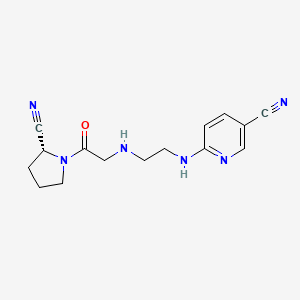
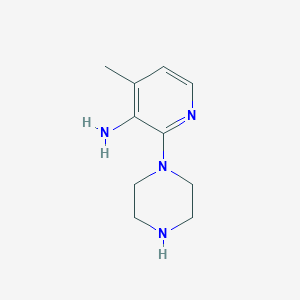
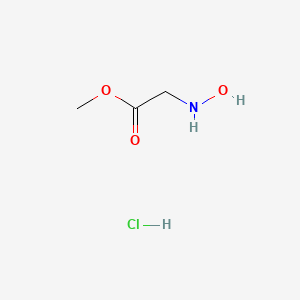
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)

